![molecular formula C6H8O3 B13512940 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is a carbobicyclic compound that features a bicyclo[3.1.0]hexane structure. This compound is substituted at specific positions by hydroxy and hydroxymethyl groups, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the use of chiral epoxides as starting materials. For example, ®-1,2-epoxyhex-5-ene can be used in a two-step sequence involving epoxidation with meta-chloroperoxybenzoic acid (mCPBA) and a chiral resolution with (salen)Co(II) . Another method involves the use of ®-epichlorohydrin as the starting material, followed by an epoxide ring-opening reaction with allylmagnesium chloride and a sodium hydroxide-mediated ring closure reaction .
Industrial Production Methods: The use of readily available raw materials and reagents makes these methods practical for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which are reactive sites on the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In the industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups on the molecule allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one include 6-Hydroxymethyl-5-methyl-bicyclo[3.1.0]hexan-2-one and other bicyclo[3.1.0]hexane derivatives .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and hydroxymethyl groups. These features give it unique reactivity and potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c7-2-6-1-4(6)5(8)9-3-6/h4,7H,1-3H2 |
InChI Key |
FLJHKSOBSJTZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(COC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


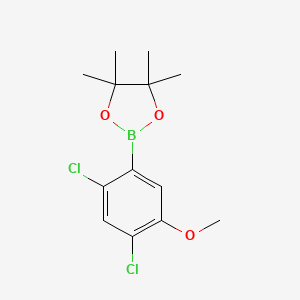
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
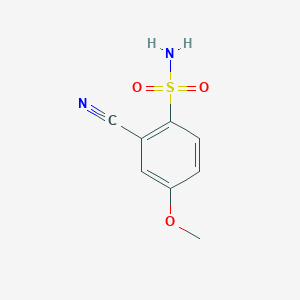
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
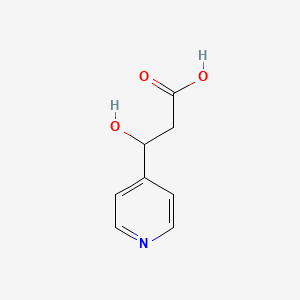
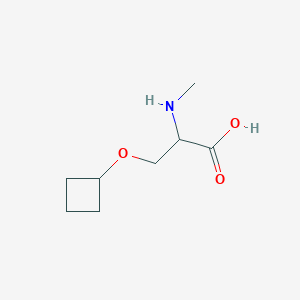
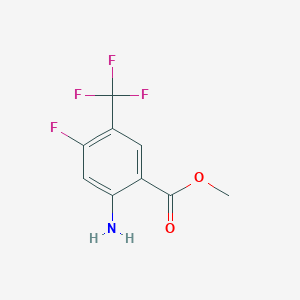
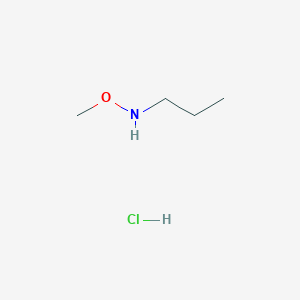
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
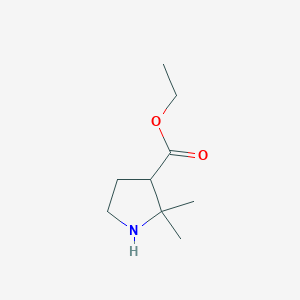

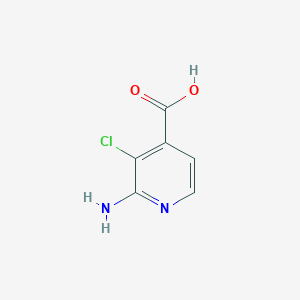
![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

